molecular formula C19H25N5O4 B2532336 8-(bis(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377055-36-2

8-(bis(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2532336
CAS RN: 377055-36-2
M. Wt: 387.44
InChI Key: NRVMZIDBHPNJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(bis(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 387.44. The purity is usually 95%.
BenchChem offers high-quality 8-(bis(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(bis(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research focuses on the synthesis and characterization of purine derivatives, which are crucial for developing compounds with potential therapeutic applications. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation, highlighting methods for creating structurally similar compounds (Ondrej Simo, A. Rybár, J. Alföldi, 1998). Similar work on [c,d]-fused purinediones further explores synthetic routes, providing a basis for synthesizing a wide range of purine derivatives with diverse biological activities (Ondrej imo, A. Rybár, J. Alföldi, 1995).

Biological Activity and Potential Applications

The investigation into compounds like 8-aminothiophyl-lines with glycerol epichlorohydrin demonstrates the exploration of their reactions to form derivatives with potential biological activities, including antimicrobial and anticancer properties (A. Kremzer, Yu. V. Strokin, N. A. Klyuev, V. P. Buryak, 1981). Another study synthesized enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines as potential inhibitors of HIV, showcasing the medicinal chemistry applications of purine derivatives (Åsa Rosenquist Å, I. Kvarnström, B. Classon, B. Samuelsson, 1996).

Material Science and Catalysis

Ternary Copper(II) complexes involving polyamino-polyamide ligands and amino-acids, including hydroxymethyl derivatives, have been synthesized, indicating the potential of purine structures in developing new materials with catalytic or photonic properties (Guo Yan, 2004).

Advanced Optical and Electronic Applications

Research on n-type conjugated polyelectrolytes incorporating pyrrolopyrrole diones for use as electron transport layers in polymer solar cells suggests that purine derivatives could play a role in the development of new materials for energy conversion and storage (Lin Hu, Feiyan Wu, Chunquan Li, Aifeng Hu, Xiaotian Hu, Yong Zhang, Lie Chen, Yiwang Chen, 2015).

properties

IUPAC Name

8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-22-16-15(17(27)21-19(22)28)24(9-5-8-14-6-3-2-4-7-14)18(20-16)23(10-12-25)11-13-26/h2-4,6-7,25-26H,5,8-13H2,1H3,(H,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVMZIDBHPNJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CCO)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(bis(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

CAS RN

377055-36-2
Record name 8-(BIS(2-HO-ET)AMINO)-3-ME-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.